molecular formula C11H15NO3 B2959146 Benzyl (2-hydroxy-1-methylethyl)carbamate CAS No. 87905-97-3

Benzyl (2-hydroxy-1-methylethyl)carbamate

Cat. No. B2959146
CAS RN: 87905-97-3
M. Wt: 209.245
InChI Key: AFPHMHSLDRPUSM-UHFFFAOYSA-N
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Description

Benzyl (2-hydroxy-1-methylethyl)carbamate is an organic compound with the molecular formula C11H15NO3. It is related to Benzyl carbamate, which is an ester of carbamic acid and benzyl alcohol .


Synthesis Analysis

Benzyl carbamate, a compound related to Benzyl (2-hydroxy-1-methylethyl)carbamate, is produced from benzyl chloroformate with ammonia . It is used as a protected form of ammonia in the synthesis of primary amines .


Molecular Structure Analysis

The molecular structure of Benzyl (2-hydroxy-1-methylethyl)carbamate consists of 11 carbon atoms, 15 hydrogen atoms, 1 nitrogen atom, and 3 oxygen atoms. The related compound, Benzyl carbamate, has the formula C6H5CH2OC(O)NH2 .


Chemical Reactions Analysis

Benzyl carbamate is used as a protected form of ammonia in the synthesis of primary amines. After N-alkylation, the C6H5CH2OC(O) group is removable with Lewis acids .


Physical And Chemical Properties Analysis

Benzyl (2-hydroxy-1-methylethyl)carbamate has a molecular weight of 209.245. The related compound, Benzyl carbamate, is a white solid that is soluble in organic solvents and moderately soluble in water .

Scientific Research Applications

Drug Delivery Systems

Benzyl (2-hydroxy-1-methylethyl)carbamate has been used in the development of drug delivery systems . It is used as a traceless self-immolative linker composed of a dithiol-ethyl carbonate connected to a benzyl carbamate (DEC), which can modify aliphatic amines and release them rapidly and quantitatively after disulfide reduction .

Enzyme Inhibition Studies

This compound offers valuable applications in studying enzyme inhibition. Enzyme inhibitors are substances that bind to enzymes and decrease their activity. By binding to enzymes’ active sites, inhibitors reduce the compatibility of substrate and enzyme and this could provide new insights into the functioning of enzymes.

Drug Development

Benzyl (2-hydroxy-1-methylethyl)carbamate is used in drug development. The ability of this compound to modify aliphatic amines and release them after disulfide reduction makes it a valuable tool in the development of new drugs .

Peptide Synthesis

N-Z-Alaninol is used in peptide synthesis . Peptides are short chains of amino acid monomers linked by peptide bonds, and they are an essential part of biological functions. The use of N-Z-Alaninol in peptide synthesis could lead to the development of new peptides with potential therapeutic applications.

Protein Modification

The compound has been used for the reversible modification of lysine residues on proteins . This modification can improve the therapeutic efficacy of proteins, such as enhancing protein delivery .

Biotechnology Applications

Given the ubiquitous presence of aliphatic amines on small molecule and protein therapeutics, it is anticipated that Benzyl (2-hydroxy-1-methylethyl)carbamate will have numerous applications in biotechnology .

properties

IUPAC Name

benzyl N-(1-hydroxypropan-2-yl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO3/c1-9(7-13)12-11(14)15-8-10-5-3-2-4-6-10/h2-6,9,13H,7-8H2,1H3,(H,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFPHMHSLDRPUSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CO)NC(=O)OCC1=CC=CC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzyl (2-hydroxy-1-methylethyl)carbamate

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

In tetrahydrofuran (500 ml) was dissolved 22.53 g (300 mmol) of 2-aminopropanol, and then 155.1 g (300 mmol) of a 30% solution of carbobenzoxy chloride in toluene and a solution of 36.43 g (360 mmol) of triethylamine in tetrahydrofuran were slowly dropped thereinto under ice-cooling. After the resulting mixture was stirred at room temperature for 3 hours, the triethylamine hydrochloride precipitated was filtered under reduced pressure and washed with ethyl acetate. The filtrate was concentrated under reduced pressure and diluted hydrochloric acid was added thereto, followed by three runs of extraction with ethyl acetate. The organic layer was washed with saturated aqueous sodium hydrogencarbonate solution and then saturated aqueous sodium chloride solution, dried over anhydrous sodium sulfate, and then distilled to remove the solvent, whereby 49.8 g (yield 79%) of benzyl (2-hydroxy-1-methylethyl)carbamate was obtained.
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Synthesis routes and methods III

Procedure details

31.3 ml of triethylamine were added to a solution of 16.9 g of DL-alaninol in 100 ml of anhydrous tetrahydrofuran, after which 100 g of benzyloxycarbonyl chloride (as a 30% to 35% w/v solution in toluene) were added dropwise, whilst ice-cooling. The reaction mixture was then stirred at room temperature overnight. At the end of this time, the tetrahydrofuran was removed from the reaction mixture by evaporation under reduced pressure, and water was added to the resulting residue, which was then extracted with ethyl acetate. The extract was washed with an aqueous solution of sodium chloride and dried over anhydrous sodium sulfate. The ethyl acetate was removed from the extract by evaporation under reduced pressure, and the resulting residue was purified by silica gel column chromatography, using a 2:1 by volume mixture of ethyl acetate and hexane as the eluent, to give 18.07 g of the title compound, melting at 52.2° C. to 56.6° C.
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